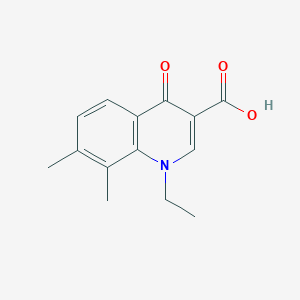

3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-: is a synthetic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Alkylation and N-Functionalization

The 1-ethyl group is introduced via N-alkylation during synthesis. Key methodologies include:

These reactions often employ anhydrous dimethylformamide (DMF) with sodium hydride or potassium carbonate as a base, achieving yields of 50–96% .

Cyclization Reactions

The quinoline core is formed via Conrad-Limpach cyclization or related methods:

Cyclization efficiency depends on solvent polarity and temperature, with aromatic solvents favoring ring closure .

Carboxylic Acid Derivitization

The C-3 carboxylic acid undergoes typical transformations:

Amidation with diverse amines (e.g., piperazine, anilines) enhances pharmacological activity, yielding derivatives with Ki values as low as 27.4 nM .

Halogenation and Substituent Modification

Electrophilic substitution occurs at positions 7 and 8, guided by methyl/ethyl directing effects:

| Position | Reaction | Reagents | Outcome | Source |

|---|---|---|---|---|

| C-7 | Chlorination | Cl₂, FeCl₃ | Antimicrobial activity enhancement | |

| C-6 | Fluorination | Selectfluor®, KF | Improves CNS penetration |

Halogenation typically proceeds in polar aprotic solvents, with regioselectivity controlled by steric hindrance from the 8-methyl group .

Redox Reactions

The dihydroquinoline system undergoes oxidation:

| Process | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 2 hrs | Forms fully aromatic quinoline | |

| Reduction | H₂, Pd/C | EtOH, rt | Saturates dihydro ring (rare) |

Oxidation to the aromatic quinoline is irreversible and alters biological activity .

Stability and Degradation

Hydrolytic Stability :

Thermal Stability :

This compound’s versatility in alkylation, cyclization, and functional group interconversion underpins its utility in synthesizing antimicrobial and CNS-targeted agents. Reaction outcomes are highly dependent on substituent positioning and solvent effects, as demonstrated in SAR studies .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, the compound may be used to study enzyme interactions and inhibition, particularly those involving DNA gyrase and topoisomerase IV.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Pefloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.

Norfloxacin: Another fluoroquinolone with variations in the substituent groups.

Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.

Uniqueness: 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its dimethyl and ethyl groups, along with the oxo functionality, differentiate it from other quinolones and may influence its reactivity and interaction with biological targets.

Biological Activity

3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, anticancer potential, and other therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : Ethyl 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxoquinoline-3-carboxylate

- Molecular Formula : C₁₉H₁₈N₂O₃

- Molecular Weight : 322.36 g/mol

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and tested their efficacy against various microorganisms. The results demonstrated that certain derivatives showed potent activity against Staphylococcus aureus and other gram-negative bacteria, suggesting that modifications to the quinoline structure can enhance antimicrobial effectiveness .

| Compound | Activity Against | Reference |

|---|---|---|

| 1-Methoxy derivative | Gram-negative bacteria | |

| 1-Ethyl derivative | Staphylococcus aureus |

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. A notable study highlighted the ability of certain quinoline compounds to inhibit DNA synthesis in cancer cells. Specifically, derivatives were shown to induce cytotoxicity against various cancer cell lines, including breast cancer and non-small-cell lung cancer (NSCLC) cells. The mechanism of action often involves the disruption of DNA integrity within tumor cells .

Study on Autoimmune Disorders

A significant case study involved the evaluation of 3-quinolinecarboxamide derivatives for their effects on autoimmune disorders in mice. The lead compound demonstrated a dose-dependent inhibition of disease progression in an experimental autoimmune encephalomyelitis model. The study provided insights into the structure-activity relationship (SAR) of these compounds and their potential therapeutic applications .

| Compound | Dose (mg/kg/day) | Effectiveness (%) | Reference |

|---|---|---|---|

| Roquinimex | 25 | ~90% inhibition | |

| Other derivatives | Varied | Varied |

The biological activity of 3-quinolinecarboxylic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinolines act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Compounds often intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Immune Response : Certain derivatives can modulate immune pathways, providing potential benefits in autoimmune conditions.

Properties

CAS No. |

53164-37-7 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

1-ethyl-7,8-dimethyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c1-4-15-7-11(14(17)18)13(16)10-6-5-8(2)9(3)12(10)15/h5-7H,4H2,1-3H3,(H,17,18) |

InChI Key |

JIFGQIIVIYHKJH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C(=C(C=C2)C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.